(+)-alpha-Hydroxyerysotrine
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Overview
Description
(+)-alpha-Hydroxyerysotrine is a natural product found in Erythrina verna and Erythrina lysistemon with data available.
Scientific Research Applications
Anxiolytic Effects
(+)-alpha-Hydroxyerysotrine, isolated from Erythrina mulungu, exhibits anxiolytic effects. The anxiolytic properties of this compound were demonstrated using the elevated T-maze test, suggesting potential applications in the treatment of anxiety disorders (Flausino et al., 2007).
Antioxidant Properties
Erythrina lysistemon, a plant from which this compound is derived, shows notable antioxidant properties. The compound's ability to scavenge free radicals was assessed using spectrophotometric assays, indicating its potential use in oxidative stress-related conditions (Juma & Majinda, 2004).
Biocatalysis in Pharmaceutical Industry
This compound is part of the alpha-hydroxy ketones family, significant in pharmaceutical research. Alpha-hydroxy ketones are key building blocks for antidepressants, Alzheimer's treatment drugs, and antitumor antibiotics. Their synthesis through biocatalytic strategies is a major focus in pharmaceutical research (Hoyos et al., 2010).
Potential in Cancer Research
The flavonoids derived from Erythrina suberosa, which includes this compound, have shown potential in inducing apoptosis in leukemia cells. This suggests their application in developing anticancer therapies (Kumar et al., 2013).
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R,9S,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16+,19-/m0/s1 |
InChI Key |
QWWCVLZNFFVFTR-CRFBAAHOSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Synonyms |
(+)-alpha-hydroxyerysotrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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